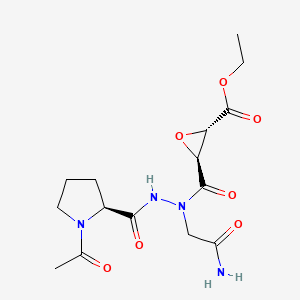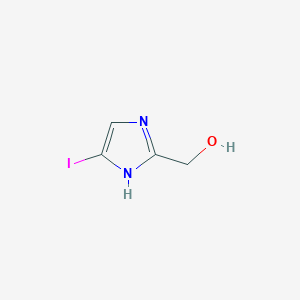![molecular formula C19H21IN2O B12970612 Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is a radiolabeled compound used primarily in scientific research. The compound is known for its application in imaging studies, particularly in the field of nuclear medicine. The presence of the radioactive iodine isotope (125i) allows for the tracking and visualization of biological processes in vivo.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the iodination of a precursor compound. One common method is the Iodogen method, which uses Iodogen as an oxidizing agent to introduce the radioactive iodine into the molecule. The reaction is carried out in an organic solvent, and the reaction mixture is kept at low temperatures to ensure the stability of the radioactive iodine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The use of automated synthesis modules is common to minimize radiation exposure to personnel and to ensure reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the radioactive iodine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is widely used in scientific research, particularly in the following areas:
Nuclear Medicine: Used as a radiotracer for imaging studies, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Neuroscience: Employed in the study of neurotransmitter systems and receptor binding in the brain.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- involves its binding to specific molecular targets, such as receptors or enzymes. The radioactive iodine allows for the detection and quantification of the compound’s binding in vivo. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide Derivatives: Other benzamide derivatives with different substituents on the aromatic ring.
Radiolabeled Compounds: Compounds labeled with other radioactive isotopes, such as fluorine-18 or carbon-11.
Uniqueness
Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]- is unique due to the presence of the radioactive iodine isotope, which provides high sensitivity and specificity for imaging studies. Its ability to bind to specific molecular targets makes it a valuable tool in various fields of scientific research .
Propiedades
Fórmula molecular |
C19H21IN2O |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-4-(125I)iodanylbenzamide |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)/i20-2 |
Clave InChI |
HELCSESNNDZLFM-STTHPYEQSA-N |
SMILES isomérico |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)[125I])CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)






